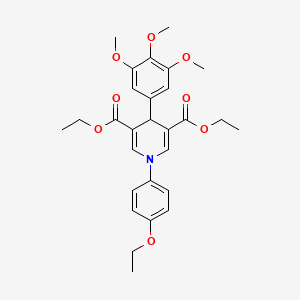![molecular formula C29H23N5O B11650222 4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11650222.png)
4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzimidazole moiety, and a phthalazin-1-amine core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzimidazole intermediate.
Formation of the Phthalazin-1-amine Core: The final step involves the formation of the phthalazin-1-amine core by reacting the intermediate with a phthalic anhydride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(4-methoxyphenyl)-2-phenylethanol
- 2-methoxyphenyl isocyanate
- (4-methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone
Uniqueness
4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
特性
分子式 |
C29H23N5O |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine |
InChI |
InChI=1S/C29H23N5O/c1-19-7-3-6-10-26(19)34-18-30-25-17-21(13-16-27(25)34)31-29-24-9-5-4-8-23(24)28(32-33-29)20-11-14-22(35-2)15-12-20/h3-18H,1-2H3,(H,31,33) |
InChIキー |
KVFICGLWAOJUBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650145.png)
![11-(3-bromo-4-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650146.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650151.png)

![3-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650158.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11650181.png)
![Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate](/img/structure/B11650189.png)
![3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650194.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11650200.png)
![(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650202.png)
![(6Z)-5-imino-6-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650212.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650218.png)
